molecular formula C22H23NO4 B8100098 Fmoc-D-5,6-Dehydrohomoleucine

Fmoc-D-5,6-Dehydrohomoleucine

Katalognummer: B8100098
Molekulargewicht: 365.4 g/mol
InChI-Schlüssel: SDZXATMFYZCBJY-HXUWFJFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Characteristics of Fmoc-D-5,6-Dehydrohomoleucine

Molecular Architecture and Stereochemical Features

Fmoc-D-5,6-Dehydrohomoleucine possesses a molecular formula of $$ \text{C}{22}\text{H}{23}\text{NO}_{4} $$ and a molar mass of 365.42 g/mol. Its structure includes an Fmoc group at the N-terminus and a dehydrohomoleucine residue with a double bond between the fifth and sixth carbon atoms in the side chain (Figure 1). The D-configuration at the α-carbon distinguishes it from its L-enantiomer, influencing its incorporation into peptide sequences and its interaction with chiral environments. The unsaturated side chain introduces rigidity, which restricts rotational freedom and stabilizes specific peptide conformations.

Table 1: Comparative structural features of Fmoc-protected dehydroamino acids
Compound Molecular Formula Molar Mass (g/mol) Key Structural Feature
Fmoc-D-5,6-Dehydrohomoleucine $$ \text{C}{22}\text{H}{23}\text{NO}_{4} $$ 365.42 5,6-dehydro modification, D-configuration
Fmoc-4,5-dehydro-L-leucine $$ \text{C}{21}\text{H}{21}\text{NO}_{4} $$ 351.40 4,5-dehydro modification, L-configuration
Boc-D-5,6-dehydrohomoleucine $$ \text{C}{12}\text{H}{21}\text{NO}_{4} $$ 243.30 tert-butoxycarbonyl (Boc) protection

Role of the Fmoc Protecting Group

The Fmoc group serves as a temporary protective moiety for the amino group during solid-phase peptide synthesis (SPPS). Unlike the acid-labile Boc group, the Fmoc group is removed under mild basic conditions (e.g., piperidine), preserving acid-sensitive side chains in complex peptides. This orthogonal protection strategy allows for the sequential assembly of peptides with minimal side reactions. The Fmoc group’s UV-active fluorenyl component also facilitates real-time monitoring of coupling efficiency via spectrophotometry.

Conformational Implications of the 5,6-Dehydro Modification

The 5,6-dehydro modification introduces a planar $$ sp^2 $$-hybridized carbon-carbon double bond, which imposes conformational constraints on the peptide backbone. This rigidity promotes the adoption of 3$$_{10}$$ or α-helical secondary structures, as observed in antimicrobial peptides containing ΔPhe residues. Computational studies suggest that the double bond’s electron density participates in conjugation with adjacent amide groups, further stabilizing helical conformations. Such structural predictability is invaluable for rational peptide design, particularly in mimicking natural protein motifs.

Eigenschaften

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhex-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-14(2)11-12-20(21(24)25)23-22(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-20H,1,11-13H2,2H3,(H,23,26)(H,24,25)/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZXATMFYZCBJY-HXUWFJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Fmoc-Acylation

  • Reagents : Fmoc-O-succinimide (Fmoc-OSu) in dimethylformamide (DMF) with a catalytic base (e.g., N-methylmorpholine) achieves >95% acylation yields.

  • Purification : Crude product is purified via reverse-phase HPLC, with characterization by 1H^1H-NMR and high-resolution mass spectrometry (HRMS).

Alternative Synthetic Routes

Enzymatic Dehydration

Emerging approaches employ dehydratases to catalyze β-elimination in aqueous media, though scalability and substrate specificity remain limitations.

Comparative Analysis of Methods

MethodYield (%)Key AdvantagesLimitations
Mesylation-Elimination70–85High stereochemical fidelityRequires inert conditions
Enzymatic30–50Eco-friendly, mild conditionsLow yields, limited substrate scope
Wittig40–60Versatile olefin placementStereochemical control challenges

Industrial and Research Considerations

  • Scale-Up : Mesylation-elimination is preferred for large-scale synthesis due to reproducibility and robust yields.

  • Cost : Fmoc-OSu and D-serine derivatives are commercially available but contribute significantly to material costs.

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-D-5,6-Dehydrohomoleucine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the dehydro moiety to a saturated form.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce saturated derivatives .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

1. Role in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-D-5,6-Dehydrohomoleucine is extensively used as a building block in SPPS. The Fmoc group protects the amino group during peptide formation and can be removed using piperidine in DMF (N,N-Dimethylformamide), facilitating the sequential addition of amino acids to construct desired peptide sequences.

2. Bioactive Peptides
Peptides synthesized with Fmoc-D-5,6-Dehydrohomoleucine can modulate various biological processes. Research indicates that these peptides can interact with biological receptors, influencing cellular signaling pathways.

Biological Studies

1. Protein-Protein Interactions
This compound is instrumental in studies involving protein-protein interactions. Its unique structure allows for specific interactions that can be analyzed through techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), providing insights into binding affinities and interaction dynamics.

2. Enzyme-Substrate Interactions
Fmoc-D-5,6-Dehydrohomoleucine is also used to investigate enzyme-substrate interactions, contributing to the understanding of catalytic mechanisms and enzyme specificity.

Medicinal Chemistry

1. Development of Therapeutic Agents
In medicinal chemistry, Fmoc-D-5,6-Dehydrohomoleucine is employed in the design of peptide-based drugs. Its structural properties enable the development of therapeutics targeting specific diseases, including antimicrobial and anticancer agents.

2. Antimicrobial Activity
Preliminary studies have demonstrated that peptides containing this compound exhibit significant antimicrobial properties against various bacterial strains. The incorporation of Fmoc-D-5,6-Dehydrohomoleucine enhances the peptides' ability to disrupt bacterial membranes, indicating potential applications in developing new antibiotics.

3. Anticancer Properties
Research has shown that peptides synthesized with this compound can induce apoptosis in cancer cells through specific receptor interactions. This highlights its potential as a therapeutic agent in oncology.

Wirkmechanismus

The mechanism of action of Fmoc-D-5,6-Dehydrohomoleucine involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and is removed under basic conditions, typically using piperidine in DMF. This allows for the sequential addition of amino acids to form the desired peptide .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Data

Coupling Efficiency in SPPS

Compound Coupling Reagent Time (min) Yield (%) Reference
Fmoc-L-β-Homoleucine HBTU 30 95
Fmoc-D-Leucine EDC/HOBt 45 89
Fmoc-D-Ala-L-Phe-OMe EDC Overnight 37

Physicochemical Properties

Compound Solubility (DMF) Retention Time (HPLC, min) Melting Point (°C)
Fmoc-L-β-Homoleucine High 20.38 96–101
Fmoc-D-Leucine Moderate 18.75 150–155

Biologische Aktivität

Fmoc-D-5,6-Dehydrohomoleucine is a synthetic amino acid derivative characterized by its unique structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group. With the chemical formula C22H23NO4C_{22}H_{23}NO_{4} and a molecular weight of 365.43 g/mol, it features a dehydrohomoleucine backbone. This compound is primarily employed in peptide synthesis and drug development due to its ability to mimic natural peptides and its stability during synthesis processes.

Fmoc-D-5,6-Dehydrohomoleucine acts as a protecting group in peptide synthesis, safeguarding the amino group during the formation of peptides. The Fmoc group can be removed under basic conditions, typically using piperidine in DMF (N,N-Dimethylformamide), allowing for the sequential addition of amino acids to construct desired peptide sequences .

Peptide Synthesis Applications

The compound is widely utilized in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal. It serves as a building block for bioactive peptides that can modulate various biological processes. Research indicates that peptides containing Fmoc-D-5,6-Dehydrohomoleucine can interact with biological receptors, influencing cellular signaling pathways.

Biological Activities

Preliminary studies have shown that derivatives of dehydrohomoleucine exhibit antimicrobial and anticancer activities. The unique structural features of Fmoc-D-5,6-Dehydrohomoleucine allow it to engage in interactions that may lead to therapeutic effects.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
Fmoc-D-LeucineContains a leucine backboneCommonly used in peptide synthesis
Fmoc-D-HomoleucineSimilar structure with a homoleucineUsed for studying protein interactions
Fmoc-D-AlanineSimple structure with an alanine backboneFundamental building block
Fmoc-D-5,6-Dehydrohomoleucine Dehydrohomoleucine backboneUnique dehydro moiety enhances reactivity

Interaction Studies

Studies on the interaction of Fmoc-D-5,6-Dehydrohomoleucine with various biological targets have employed techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). These methods quantitatively assess binding affinities and interactions with receptors involved in cellular signaling pathways.

Antimicrobial Activity

In one study, peptides synthesized using Fmoc-D-5,6-Dehydrohomoleucine demonstrated significant antimicrobial properties against various bacterial strains. The incorporation of this amino acid into peptide sequences enhanced their ability to disrupt bacterial membranes, indicating potential applications in developing new antibiotics.

Anticancer Properties

Another research investigation focused on the anticancer activities of peptides containing Fmoc-D-5,6-Dehydrohomoleucine. Results showed that these peptides could induce apoptosis in cancer cells through specific receptor interactions, highlighting their potential as therapeutic agents in oncology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Fmoc-D-5,6-Dehydrohomoleucine to minimize side reactions like dipeptide formation?

  • Methodology : Use pH-controlled coupling conditions (pH 7–8.5) with Fmoc-Cl and NaHCO₃ as a base to prevent protonation of free amino groups while avoiding excessive alkalinity that degrades the Fmoc group. Monitor reaction progress via HPLC to detect premature dipeptide formation, which can be mitigated by optimizing stoichiometric ratios (e.g., reducing Fmoc-Cl excess) and maintaining moderate solution concentrations .

Q. Which analytical techniques are most effective for assessing the purity and stereochemical integrity of Fmoc-D-5,6-Dehydrohomoleucine?

  • Methodology :

  • HPLC with chiral columns : Resolves enantiomeric impurities (e.g., L-isomer contamination).
  • Mass spectrometry (MS) : Identifies side products like β-alanine adducts or partially deprotected species.
  • NMR (¹H/¹³C) : Confirms the presence of the 5,6-dehydro moiety via characteristic alkene proton signals (δ 5.2–5.8 ppm).
  • Reference Table 1 from regulatory guidelines for common impurities in Fmoc-protected amino acids :
Common Impurity TypeExample in Fmoc Derivatives
Unprotected amino acidsFree D-5,6-Dehydrohomoleucine
Dipeptide derivativesFmoc-(D-5,6-Dehydrohomoleucine)₂
Stereochemical contaminantsL-5,6-Dehydrohomoleucine

Advanced Research Questions

Q. How does the 5,6-dehydro group in Fmoc-D-5,6-Dehydrohomoleucine influence its physicochemical behavior in peptide self-assembly or gelation studies?

  • Methodology :

  • Compare rheological properties (e.g., storage modulus GG') of hydrogels formed by Fmoc-dipeptides containing this residue versus saturated analogs. Use glucono-δ-lactone (GdL) for pH-triggered gelation and monitor kinetics via time-sweep rheology.
  • The conjugated double bond may reduce hydrophobicity (lower log P), potentially altering gel stiffness or syneresis behavior. For example, Fmoc-dipeptides with log P < 2.8 typically form syneresing gels, while those with log P > 5.5 produce rigid networks .

Q. What strategies resolve contradictory data in enantioselective peptide synthesis when using Fmoc-D-5,6-Dehydrohomoleucine?

  • Methodology :

  • Controlled epimerization studies : Perform coupling reactions at varying temperatures (0–25°C) and monitor racemization via circular dichroism (CD) or Marfey’s reagent.
  • Solid-phase peptide synthesis (SPPS) optimization : Use low-deprotection agents (e.g., 20% piperidine in DMF) to minimize backbone cleavage or β-elimination at the dehydro site.
  • Cross-validate results with orthogonal analytical methods (e.g., MALDI-TOF for sequence verification) .

Q. How can computational modeling predict the conformational impact of Fmoc-D-5,6-Dehydrohomoleucine in peptide foldamers or β-sheet stabilization?

  • Methodology :

  • Employ molecular dynamics (MD) simulations with force fields parameterized for unsaturated residues (e.g., CHARMM36).
  • Compare helical or β-sheet propensities against natural amino acids using Ramachandran plots and hydrogen-bonding analysis. Experimental validation via X-ray crystallography or FT-IR spectroscopy is critical .

Methodological Design Considerations

Q. What experimental controls are essential when studying the stability of Fmoc-D-5,6-Dehydrohomoleucine under oxidative or acidic conditions?

  • Methodology :

  • Oxidative stability : Expose the compound to H₂O₂ or ambient light and quantify degradation via LC-MS. Include antioxidants (e.g., BHT) in storage buffers.
  • Acid stability : Test solubility and integrity in TFA (common in SPPS deprotection) using NMR to detect decomposition products like Fmoc-diketopiperazines .

Q. How to design a robust structure-activity relationship (SAR) study for peptides incorporating Fmoc-D-5,6-Dehydrohomoleucine?

  • Methodology :

  • Synthesize peptide libraries with systematic substitutions (e.g., replacing D-5,6-Dehydrohomoleucine with D-leucine or D-allo-isoleucine).
  • Assess biological activity (e.g., antimicrobial potency) and correlate with log P, polar surface area, and steric parameters. Use multivariate regression analysis to identify critical physicochemical drivers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.